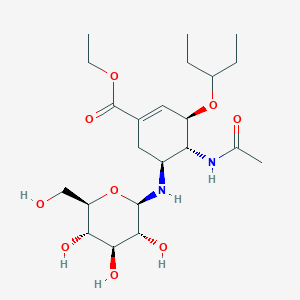
(3R,4R,5S)-Ethyl 4-acetamido-3-(pentan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R,5S)-Ethyl 4-acetamido-3-(pentan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S)-Ethyl 4-acetamido-3-(pentan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate involves multiple steps, including the formation of the cyclohexene ring, the introduction of the acetamido and pentan-3-yloxy groups, and the attachment of the tetrahydro-2H-pyran-2-yl moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R,4R,5S)-Ethyl 4-acetamido-3-(pentan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetamido group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
(3R,4R,5S)-Ethyl 4-acetamido-3-(pentan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4R,5S)-Ethyl 4-acetamido-3-(pentan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R,5S)-Ethyl 4-acetamido-3-(butan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate
- (3R,4R,5S)-Ethyl 4-acetamido-3-(hexan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate
Uniqueness
The uniqueness of (3R,4R,5S)-Ethyl 4-acetamido-3-(pentan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate lies in its specific stereochemistry and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound (3R,4R,5S)-Ethyl 4-acetamido-3-(pentan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate , also known by its CAS number 196618-13-0 , is a complex organic molecule with potential biological activities. This article reviews its biological activity based on various studies and research findings.
The molecular formula of the compound is C16H28N2O4, with a molecular weight of 312.40 g/mol . Its structure features multiple functional groups that may contribute to its biological effects.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential therapeutic applications. The following sections summarize key findings from various studies.
Antiviral Activity
Transport Mechanisms
Understanding how this compound interacts with biological systems is crucial for evaluating its therapeutic potential.
- Blood-Brain Barrier Penetration :
- Transport Studies :
Pharmacological Implications
The pharmacological implications of this compound are vast due to its structural complexity and potential interactions with various biological pathways.
Potential Therapeutic Applications
- Antiviral Therapies : Given its structural characteristics and the success of similar compounds in treating viral infections, there is potential for development as an antiviral agent.
- Neuropharmacology : If proven effective at crossing the BBB, this compound could be explored for neurological conditions where current treatments are inadequate.
Research Findings Summary Table
Properties
Molecular Formula |
C22H38N2O9 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
ethyl (3R,4R,5S)-4-acetamido-3-pentan-3-yloxy-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]cyclohexene-1-carboxylate |
InChI |
InChI=1S/C22H38N2O9/c1-5-13(6-2)32-15-9-12(22(30)31-7-3)8-14(17(15)23-11(4)26)24-21-20(29)19(28)18(27)16(10-25)33-21/h9,13-21,24-25,27-29H,5-8,10H2,1-4H3,(H,23,26)/t14-,15+,16+,17+,18+,19-,20+,21+/m0/s1 |
InChI Key |
WTJIMPJIOVAIMT-LNILZBNJSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OCC |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NC2C(C(C(C(O2)CO)O)O)O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















